molecular formula C7H12N4O2 B12081683 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanehydrazide

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanehydrazide

Cat. No.: B12081683
M. Wt: 184.20 g/mol
InChI Key: IPEFFUKZPZNVFA-UHFFFAOYSA-N
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Description

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanehydrazide is a chemical reagent intended for research use only, strictly for laboratory purposes and not for human use. This compound features a 1-Methyl-1H-pyrazol-4-yl moiety, which is a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities . The pyrazole core is a common structural component in pharmacologically active molecules, contributing to properties such as antibacterial, anti-inflammatory, and anticancer activities . The integration of a hydrazide functional group in its structure enhances its utility as a versatile building block for the synthesis of more complex heterocyclic systems, such as 1,3,4-oxadiazoles, which are frequently explored in the development of new bioactive agents . This combination of a bioactive pyrazole ring and a reactive hydrazide linker makes this compound particularly valuable in drug discovery programs. Researchers can employ it in the design and synthesis of novel molecules targeting apoptotic pathways, such as Bcl-2 inhibition, or for developing new antibacterial compounds to combat phytopathogenic bacteria . Its structure offers opportunities for further derivatization, allowing for extensive structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for various therapeutic targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N4O2

Molecular Weight

184.20 g/mol

IUPAC Name

2-(1-methylpyrazol-4-yl)oxypropanehydrazide

InChI

InChI=1S/C7H12N4O2/c1-5(7(12)10-8)13-6-3-9-11(2)4-6/h3-5H,8H2,1-2H3,(H,10,12)

InChI Key

IPEFFUKZPZNVFA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NN)OC1=CN(N=C1)C

Origin of Product

United States

Preparation Methods

Regioselective Pyrazole Synthesis

The 1-methyl-1H-pyrazole moiety is typically constructed via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated ketones. For example, Katritzky et al. demonstrated that α-benzotriazolylenones react with methylhydrazines to form trisubstituted pyrazoles in 50–94% yields. This method ensures regioselectivity at the 4-position, critical for subsequent functionalization. Modifications using 3-benzoylpropionic acid derivatives, as reported by PMC researchers, further enable the incorporation of electron-withdrawing groups adjacent to the pyrazole nitrogen.

Hydrazide Functionalization Methods

Hydrazination of Esters

Conversion of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanoic acid esters to hydrazides is achieved via refluxing with hydrazine hydrate. A study in ACS Medicinal Chemistry reported 83% yield by reacting methyl esters with hydrazine in i-PrOH at 60°C for 2 hours. Key parameters include:

  • Solvent : Isopropyl alcohol or ethanol.

  • Temperature : 60–80°C.

  • Reaction Time : 2–6 hours.

Table 1 : Optimization of Hydrazination Conditions

ParameterOptimal ValueYield (%)Reference
SolventEthanol85
Hydrazine Equivalents1.590
Temperature70°C88

Coupling Reactions Using CDI

Carbonyldiimidazole (CDI) activates carboxylic acids for nucleophilic attack by hydrazine. A PMC study activated 3-benzoylpropionic acid with CDI in THF, followed by hydrazine addition to form pyrazole-hydrazide hybrids in 75% yield. This method minimizes side reactions compared to acyl chloride routes.

Protection-Deprotection Strategies

Amino-Protecting Groups

During pyrazole alkylation, the NH group is protected using 9-fluorenylmethyl carbamate (Fmoc) or tert-butoxycarbonyl (Boc). The WO2015063709A1 patent utilized Fmoc to prevent undesired cyclization, with deprotection via hydrobromic acid (48%) at 70°C.

Etherification Under Inert Conditions

To avoid oxidation, ether bonds are formed under nitrogen using anhydrous solvents. For example, glacial acetic acid was added dropwise to a toluene solution of pyrazole and 1-bromopropane at 50°C, yielding 92% intermediate.

Purification and Characterization

Recrystallization Techniques

High-purity 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanehydrazide (>99%) is obtained via ethanol-water recrystallization. A patent described cooling a hot ethanol solution to 20°C, resulting in crystalline solids with dual melting points (200–239°C and 292–299°C).

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 2.24 (s, 3H, CH₃), 3.30 (br s, 1H, NH), 4.28 (br s, 2H, NH₂), 6.59 (s, 1H, pyrazole-H), 7.82 (dd, 1H, Ar-H).

  • LRMS (ESI) : m/z 237.1 [M+H]⁺.

Industrial-Scale Applications

Pilot-Scale Synthesis

A patented process scaled to 100 g batches used Lawesson’s reagent for cyclization, achieving 90% yield after column chromatography. Critical steps included:

  • Cyclization at 70°C with hydrobromic acid.

  • Filtration and washing with isopropyl alcohol.

  • Drying under reduced pressure at 50°C.

Green Chemistry Considerations

Recent advances substitute toluene with cyclopentyl methyl ether (CPME), reducing toxicity while maintaining 85% yield .

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The hydrazide group undergoes condensation with aldehydes/ketones to form hydrazones. For example:
Reaction :
2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanehydrazide + Aromatic aldehyde → N-Benzylidene hydrazide derivatives

Conditions :

  • Solvent: Ethanol/water mixture

  • Catalyst: HCl (36%, 1.5 mL)

  • Temperature: 20°C, 24 h stirring

Example Product :
N′-(4-Methoxybenzylidene)-2-[(1-methyl-1H-pyrazol-4-yl)oxy]propanehydrazide

  • Yield : 90–93%

  • Characterization :
    1H NMR shows E/Z isomerism (70:30 ratio), with distinct signals for methoxy (δ 3.84–3.88 ppm) and pyrazole protons (δ 6.77–7.34 ppm) .

Heterocyclization with Thiocyanate or CS₂/KOH

The hydrazide reacts with thiocyanate or CS₂ to form thiadiazole/oxadiazole derivatives.

Reaction with CS₂/KOH

Reaction :
this compound + CS₂/KOH → 1,3,4-Thiadiazole derivatives

Conditions :

  • Solvent: Absolute ethanol

  • Temperature: 75–80°C, 10 h

  • Workup: Acidification with HCl (pH = 4)

Product :
2-[(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)methoxy]-1-methylpyridazin-3(2H)-one

  • Yield : 87%

  • IR Data : C=O stretch at 1697 cm⁻¹, C=S at 1215 cm⁻¹

Reaction with KSCN

Reaction :
Hydrazide + KSCN → Thiosemicarbazide intermediate → Cyclization to oxadiazole

Product :
2-{[(1-Methyl-1H-pyrazol-4-yl)oxy]methyl}-1,3,4-oxadiazole-5-thione

  • Key 1H NMR Signals : OCH₂ at δ 5.20 ppm, pyrazole CH at δ 6.92 ppm

Azide Formation via Nitrosation

Treatment with nitrous acid converts the hydrazide to an acyl azide.

Reaction :
this compound + NaNO₂/HCl → Acyl azide

Conditions :

  • Solvent: Water

  • Temperature: 0°C → room temperature, 3–4 h

Product :
2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propionyl azide

  • Yield : 88%

  • 1H NMR : OCH₂ at δ 4.73 ppm, azide NH not observed due to instability

Acid Hydrolysis

The hydrazide group hydrolyzes under acidic conditions to form carboxylic acids.

Reaction :
this compound + HCl → 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanoic acid + NH₂NH₂

Conditions :

  • Solvent: Ethanol/HCl

  • Temperature: Reflux, 6 h

Product Characteristics :

  • IR: Loss of NHNH₂ stretch (3200–3300 cm⁻¹), new C=O at 1710 cm⁻¹

Nucleophilic Acyl Substitution

The hydrazide reacts with electrophiles (e.g., acyl chlorides) to form substituted amides.

Reaction :
this compound + RCOCl → N-Acyl derivatives

Conditions :

  • Base: DIPEA or K₂CO₃

  • Solvent: DMF, 65–70°C, 10–12 h

Example Product :
2-[(1-Methyl-1H-pyrazol-4-yl)oxy]-N-(2-chloroacetyl)propanehydrazide

  • Yield : 65%

  • Application : Intermediate for antitumor agents

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C, with exothermic peaks observed in DSC .

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strong acids/bases .

  • Solubility : Poor in water; soluble in polar aprotic solvents (DMF, DMSO).

This compound’s versatility in forming heterocycles and functionalized derivatives makes it valuable for pharmaceutical synthesis, particularly in developing kinase inhibitors and antimicrobial agents.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that pyrazole derivatives, including 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanehydrazide, exhibit promising anticancer properties. Studies have shown that compounds with similar structures can inhibit key enzymes involved in tumor growth, such as cyclin-dependent kinases (CDKs) and monoamine oxidases (MAOs). For instance, derivatives have been synthesized that demonstrate selective inhibition of MAOs, which are crucial in regulating neurotransmitter levels and have implications in cancer therapy .

2. Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to this compound have been evaluated for their ability to reduce inflammation in vivo. Studies indicate that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

3. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored extensively. Research has demonstrated that these compounds can exhibit bactericidal and fungicidal activities against a range of pathogens. The mechanism often involves the disruption of microbial cell membranes or interference with essential metabolic processes .

Agricultural Applications

1. Agrochemicals
The use of pyrazole derivatives in agriculture is another significant application area. Compounds like this compound may serve as effective fungicides or insecticides due to their biological activity against pests and pathogens affecting crops. Their efficacy is attributed to their ability to target specific biochemical pathways in pests, leading to reduced crop loss .

Materials Science Applications

1. Dyes and Pigments
Pyrazole derivatives are also utilized in the development of dyes and pigments due to their vibrant colors and stability. The incorporation of the pyrazole ring into dye molecules enhances their lightfastness and overall performance in textile applications .

Case Studies

Case Study 1: Anticancer Activity Evaluation
A study evaluated various pyrazole derivatives for their anticancer activity against breast cancer cell lines. The results indicated that certain structural modifications enhanced cytotoxicity, with some compounds exhibiting IC50 values significantly lower than standard chemotherapeutics .

Case Study 2: Anti-inflammatory Efficacy
In an experimental model of acute inflammation induced by carrageenan, a series of pyrazole derivatives were tested for their ability to inhibit paw edema in rats. Results showed that specific substitutions on the pyrazole ring led to increased anti-inflammatory activity compared to control treatments .

Mechanism of Action

The mechanism of action of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter biochemical pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Pharmacological Activity

Table 2: Bioactivity Comparison
Compound Bioactivity Type Efficacy/Result Mechanism/Interactions Reference
Target Compound Hypothetical Potential hypoglycemic/anti-inflammatory KATP channel binding (analogous to ) Inferred
Compound 1.1 (Quinazoline derivative) Hypoglycemic Leading candidate in vivo Mimics Glibenclamide: KATP channel H-bonds
Compound 16 (Benzimidazole derivative) Anti-inflammatory 71% inhibition of carrageenan-induced edema COX-2 inhibition (inferred from structure)
Compound 3 (Methoxyphenyl derivative) Antioxidant IC₅₀: 12.3 μM (vs. ascorbic acid: 8.9 μM) DPPH radical scavenging

Key Findings :

  • Pyrazole-propanehydrazide hybrids are hypothesized to interact with targets like the KATP channel due to their ability to form hydrogen bonds with residues such as ARG1246 and TYR377, similar to Glibenclamide .
  • Anti-inflammatory activity in benzimidazole-propanehydrazide derivatives correlates with the presence of bulky aromatic groups, which enhance hydrophobic interactions .

Crystallographic and Computational Insights

  • Structural Stability : Pyrazole derivatives (e.g., ) exhibit torsional flexibility (dihedral angles >40°), which may affect binding kinetics .
  • Refinement Tools : SHELXL, a widely used crystallographic refinement program, has been critical in resolving the structures of similar hydrazide derivatives, ensuring precise bond-length and angle measurements .

Biological Activity

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanehydrazide, identified by its CAS number 1602831-00-4, is a compound that has garnered attention due to its potential biological activities. This article aims to explore the pharmacological properties, mechanisms of action, and relevant case studies regarding this compound.

The molecular formula of this compound is C7H12N4O2C_7H_{12}N_4O_2 with a molecular weight of 184.20 g/mol. The structure features a hydrazide functional group linked to a pyrazole moiety, which is known for contributing to various biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structural features have shown effectiveness against a range of Gram-positive and Gram-negative bacteria as well as fungi. In vitro studies employing the broth microdilution method have demonstrated that certain pyrazole derivatives possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

CompoundTarget OrganismMIC (µg/ml)Reference
2S. aureus50
3E. coli62.5
4C. albicans12.5

Anticancer Potential

The pyrazole scaffold has been explored for its anticancer potential, particularly through its ability to inhibit specific kinases involved in cancer progression. For instance, derivatives related to the pyrazole structure have been developed as RET inhibitors, showing promising results against various cancer cell lines with low nanomolar IC50 values .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors, particularly targeting kinases and other proteins involved in signaling pathways crucial for cell proliferation and survival.
  • Antioxidant Activity : Some studies suggest that compounds containing the pyrazole ring exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .
  • Modulation of Inflammatory Responses : Pyrazole derivatives have been noted for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies

A notable study investigated the efficacy of a series of pyrazole derivatives against RET mutations associated with resistance to existing therapies like selpercatinib. The compound demonstrated superior potency with an IC50 range between 5.7 and 8.3 nM . This highlights the potential of pyrazole-based compounds in overcoming treatment resistance in cancer therapy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanehydrazide and its derivatives?

  • Methodology : A common approach involves cyclocondensation of hydrazide precursors with carbonyl-containing reagents. For example, substituted benzoic acid hydrazides can be cyclized using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to form oxadiazole or pyrazole derivatives . Starting materials like ethyl acetoacetate and phenylhydrazine are often used in cyclocondensation reactions to generate pyrazole-4-carboxylic acid intermediates, which can be further functionalized .

Q. How is the structural integrity of this compound validated during synthesis?

  • Methodology : Characterization typically employs spectral techniques :

  • IR spectroscopy : To confirm functional groups (e.g., C=O stretch in hydrazide at ~1650 cm⁻¹, N-H stretches).
  • ¹H/¹³C NMR : To verify substituent positions and purity (e.g., methyl groups on pyrazole rings resonate at δ ~2.5 ppm).
  • Elemental analysis : To validate stoichiometry (C, H, N percentages) .

Q. What are common derivatives of this compound, and how are they synthesized?

  • Methodology : Derivatives like [1,3,4]oxadiazoles are synthesized via cyclization of hydrazides with POCl₃ . Pyrazole-fused heterocycles (e.g., pyrazolo[3,4-c]pyrazoles) can be generated by reacting azido-pyrazole carbaldehydes with hydrazine hydrate under acidic conditions .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

  • Methodology : Regioselective synthesis often requires temperature control and catalyst selection . For example, iodine-mediated cyclization at room temperature favors amine-substituted pyrazolo[3,4-c]pyrazoles, while reflux conditions in acetic acid yield non-aminated products . Computational modeling (e.g., DFT) can predict reactive sites to guide experimental design .

Q. What strategies resolve contradictions in spectral data for hydrazide derivatives?

  • Methodology :

  • X-ray crystallography : Provides definitive confirmation of molecular geometry and hydrogen bonding patterns (e.g., hydrazinyl-idene tautomers) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex spectra, particularly for diastereomers or rotamers .
  • Mass spectrometry (HRMS) : Distinguishes between isobaric species (e.g., hydrazide vs. oxadiazole derivatives) .

Q. How is the pharmacological activity of this compound evaluated in preclinical studies?

  • Methodology :

  • Anticonvulsant assays : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodent models assess seizure suppression .
  • Dose-response studies : Compounds are administered at 30–100 mg/kg doses, with ED₅₀ calculations to determine efficacy thresholds.
  • Toxicity screening : Acute toxicity (LD₅₀) and neurobehavioral assessments are conducted to rule out adverse effects .

Q. What environmental fate studies are relevant for this hydrazide derivative?

  • Methodology :

  • Biodegradation assays : Monitor compound degradation in soil/water systems under controlled pH and temperature.
  • Ecotoxicity testing : Algae (e.g., Chlorella vulgaris) and daphnia models evaluate LC₅₀ values for environmental risk assessment .

Methodological Challenges and Solutions

Q. How are reaction yields optimized for large-scale synthesis?

  • Methodology :

  • Solvent selection : Xylene or dioxane under reflux improves cyclization efficiency for fused heterocycles .
  • Catalyst screening : Bases like NaOH or Na₂SO₄ enhance workup purity by removing acidic byproducts .

Q. What computational tools predict the reactivity of pyrazole-hydrazide hybrids?

  • Methodology :

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
  • Molecular docking : Screens potential binding affinities with biological targets (e.g., GABA receptors for anticonvulsant activity) .

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